N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
描述
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-17-8-4-15(5-9-17)18-10-11-19-24-25-21(27(19)26-18)30-13-20(28)23-12-14-2-6-16(22)7-3-14/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRVXVYYTDDGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogues
Substituent Variations on the Triazolo-Pyridazine Core
A key structural differentiator among triazolo-pyridazine derivatives lies in substituent patterns on the phenyl ring at position 6 and the acetamide side chain. For example:
- Compound 894067-38-0 (): Replaces the 4-methoxyphenyl group with a 3-methylphenyl substituent, reducing electron-donating effects and altering steric interactions.
- Compound 727997-39-9 (): Features a trifluoromethyl group on the triazolo-pyrimidine system, enhancing metabolic stability but increasing molecular weight.
Table 1: Structural and Electronic Comparisons
*Estimated using fragment-based methods.
Spectroscopic and Tautomeric Behavior
IR and NMR data from confirm that triazolo-pyridazine derivatives predominantly exist in the thione tautomeric form (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) . This contrasts with thiazolo-triazoles (), where νC=N stretches (~1600 cm⁻¹) dominate due to aromatic conjugation .
常见问题
Basic Question: What are the key steps and optimization strategies for synthesizing N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves:
Triazole ring formation via cyclization of hydrazine derivatives with carbonyl intermediates.
Thioether coupling between the triazolo-pyridazine core and a thioacetamide derivative using nucleophilic substitution (e.g., with 4-fluorobenzylamine).
Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps.
- Temperature control : Maintain 60–80°C during coupling to minimize side reactions.
- Catalysts : Use base catalysts (e.g., K₂CO₃) for thioether formation .
Basic Question: How is the structural identity and purity of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons from the triazole-pyridazine core.
- ¹³C NMR : Signals near δ 165 ppm validate the acetamide carbonyl group.
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 409.44 (C₂₀H₁₆FN₅O₂S) confirms the molecular formula .
- HPLC : Purity >95% is achieved with a C18 column (acetonitrile/water gradient) .
Intermediate Question: What in vitro assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or ion channels (e.g., sodium channels) using fluorogenic substrates.
- Cell-Based Assays :
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis: Caspase-3/7 activation measured via luminescence.
- Binding Affinity : Surface Plasmon Resonance (SPR) to quantify interactions with target receptors .
Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Methodological Answer:
-
Substituent Variation : Compare analogs with modified fluorobenzyl or methoxyphenyl groups. For example:
Substituent Biological Activity (IC₅₀) Key Finding 4-Fluorobenzyl 1.2 µM (Kinase X) Enhanced selectivity 4-Chlorobenzyl 5.8 µM (Kinase X) Reduced potency -
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and explain potency differences .
Advanced Question: What experimental approaches elucidate its mechanism of action (MoA)?
Methodological Answer:
- Target Deconvolution :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins.
- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., ion channels).
- Pathway Analysis : RNA-seq to identify differentially expressed genes post-treatment .
Advanced Question: How should researchers address stability discrepancies under varying pH and temperature?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Stability : Incubate at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) for 24–72 hours; analyze via HPLC.
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1 week; monitor decomposition products by LC-MS.
- Light Sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions .
Advanced Question: What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction : Use in silico tools like ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Toxicity Screening :
- AMES Test : Predict mutagenicity via bacterial reverse mutation assay.
- hERG Inhibition : Patch-clamp assays to assess cardiac liability .
Advanced Question: How can scale-up challenges be mitigated during process chemistry development?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) using software like MODDE.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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